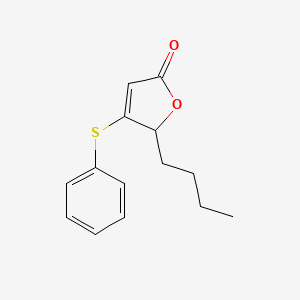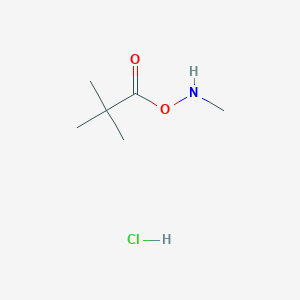![molecular formula C13H16O2 B14299564 2-{[(2-Ethenylphenyl)methoxy]methyl}-2-methyloxirane CAS No. 114440-31-2](/img/structure/B14299564.png)
2-{[(2-Ethenylphenyl)methoxy]methyl}-2-methyloxirane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[(2-Ethenylphenyl)methoxy]methyl}-2-methyloxirane is an organic compound that belongs to the class of epoxides. Epoxides are cyclic ethers with a three-membered ring, which makes them highly reactive due to the ring strain. This compound is characterized by the presence of an oxirane ring attached to a 2-ethenylphenyl group through a methoxy methyl linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(2-Ethenylphenyl)methoxy]methyl}-2-methyloxirane can be achieved through several methods. One common approach involves the epoxidation of alkenes. The starting material, 2-ethenylphenylmethanol, can be reacted with an epoxidizing agent such as m-chloroperbenzoic acid (m-CPBA) under mild conditions to form the desired epoxide .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the epoxidation process.
Chemical Reactions Analysis
Types of Reactions
2-{[(2-Ethenylphenyl)methoxy]methyl}-2-methyloxirane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diols.
Reduction: Reduction reactions can open the epoxide ring, leading to the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, resulting in the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines, thiols, and halides can react with the epoxide ring under basic or acidic conditions.
Major Products Formed
Oxidation: Diols
Reduction: Alcohols
Substitution: Substituted alcohols and ethers
Scientific Research Applications
2-{[(2-Ethenylphenyl)methoxy]methyl}-2-methyloxirane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used to study enzyme-catalyzed epoxide ring-opening reactions.
Industry: Used in the production of polymers and as a cross-linking agent in materials science
Mechanism of Action
The mechanism of action of 2-{[(2-Ethenylphenyl)methoxy]methyl}-2-methyloxirane involves the nucleophilic attack on the electrophilic carbon atoms of the oxirane ring. This leads to the ring-opening and formation of new bonds. The compound’s reactivity is primarily due to the ring strain in the three-membered oxirane ring, which makes it susceptible to nucleophilic attack .
Comparison with Similar Compounds
Similar Compounds
2-Methoxyethanol: An ether with similar reactivity but different applications.
2-Methylphenethylamine: A phenethylamine derivative with different functional groups and biological activity.
Properties
CAS No. |
114440-31-2 |
|---|---|
Molecular Formula |
C13H16O2 |
Molecular Weight |
204.26 g/mol |
IUPAC Name |
2-[(2-ethenylphenyl)methoxymethyl]-2-methyloxirane |
InChI |
InChI=1S/C13H16O2/c1-3-11-6-4-5-7-12(11)8-14-9-13(2)10-15-13/h3-7H,1,8-10H2,2H3 |
InChI Key |
PXQLEKWAPJXKMA-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CO1)COCC2=CC=CC=C2C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


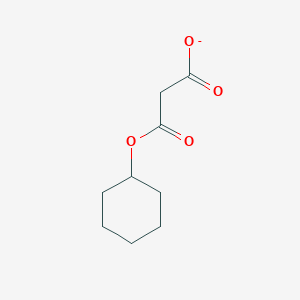
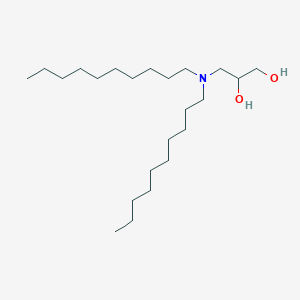
![3-[(5-Amino-4-hydroxy-2-nitrophenyl)sulfanyl]propanoic acid](/img/structure/B14299516.png)
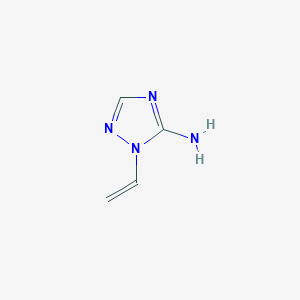

![2-[(Methylsulfanyl)methoxy]aniline](/img/structure/B14299542.png)
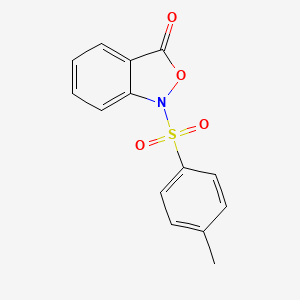
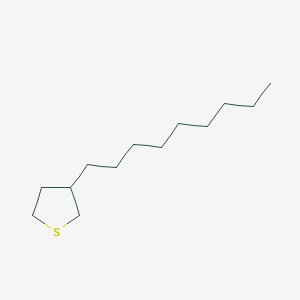

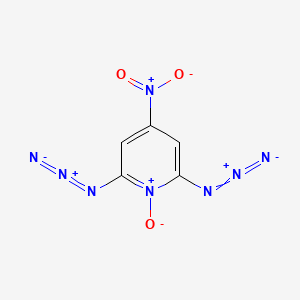
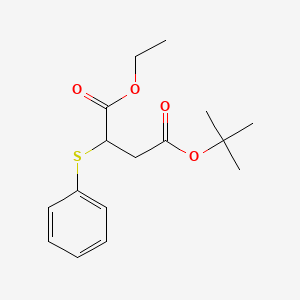
![Phenol, 4-[4,5-bis(4-methylphenyl)-1H-imidazol-2-yl]-2-methoxy-](/img/structure/B14299588.png)
